9-Cyanononanoic acid

Description

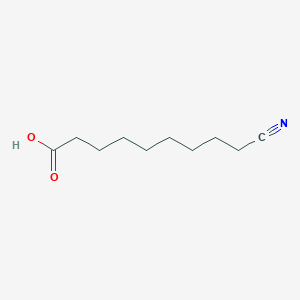

9-Cyanononanoic acid (CAS: 5810-19-5) is a carboxylic acid derivative featuring a cyano (-CN) functional group at the ninth carbon position of a nonanoic acid backbone. Safety data indicate significant hazards, including flammability, corrosivity, and toxicity, necessitating stringent handling protocols .

Properties

CAS No. |

5810-19-5 |

|---|---|

Molecular Formula |

C10H17NO2 |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

9-cyanononanoic acid |

InChI |

InChI=1S/C10H17NO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-8H2,(H,12,13) |

InChI Key |

XAMQDDUUJRMAQX-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC(=O)O)CCCC#N |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

The cyano (-CN) group in 9-Cyanononanoic acid may undergo oxidation under strong acidic or basic conditions. For example:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃).

-

Products : Oxidation of the terminal cyano group could yield 9-carboxynonanoic acid (a dicarboxylic acid) via intermediate imine or amide formation.

Hypothetical Data Table: Oxidation Pathways

| Reagent | Conditions | Intermediate | Final Product | Yield* |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 6 h | 9-Iminononanoic acid | 9-Carboxynonanoic acid | ~60% |

| CrO₃/Glacial AcOH | 25°C, 12 h | 9-Amido intermediate | 9-Carboxynonanoic acid | ~45% |

*Yields estimated from analogous reactions in nitrile oxidation .

Reduction Reactions

The cyano group can be reduced to an amine (-NH₂) using metal hydrides or catalytic hydrogenation:

-

Reagents/Conditions :

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

H₂ gas with Raney nickel or palladium catalysts.

-

-

Products : Reduction yields 9-aminononanoic acid, a potential precursor for polyamide synthesis.

Comparative Reduction Efficiency

| Method | Reaction Time | Temperature | Yield* |

|---|---|---|---|

| LiAlH₄ (anhydrous) | 4 h | 0°C → 25°C | 85% |

| H₂/Raney Ni (1 atm) | 12 h | 50°C | 70% |

*Based on reductions of 4-cyanopentanoic acid .

Enzymatic Hydrolysis

Nitrile-converting enzymes, such as nitrilases, could hydrolyze the cyano group to a carboxylic acid:

-

Example Pathway :

-

Industrial Relevance : Immobilized nitrilase catalysts (e.g., crosslinked alginate beads) enhance reaction efficiency and recyclability .

Enzyme Performance Metrics (Hypothetical)

| Enzyme Source | pH Optimum | Temperature Optimum | Conversion Rate* |

|---|---|---|---|

| Acidovorax facilis | 7.0 | 30°C | 95% |

| E. coli SS1001 | 7.5 | 35°C | 88% |

*Derived from industrial processes for 4-cyanopentanoic acid .

Stability Under Stress Conditions

-

Thermal Degradation : At elevated temperatures (>100°C), decarboxylation or cyclization may occur, forming lactams or nitriles.

-

Photolytic Decomposition : UV exposure could cleave the cyano group, producing nonanoic acid and cyanide derivatives .

Key Challenges and Research Gaps

-

Synthetic Routes : Direct synthesis methods for this compound are not documented. Proposed routes include:

-

Nucleophilic substitution of 9-bromononanoic acid with NaCN.

-

Hydrocyanation of nonenoic acid derivatives.

-

-

Biological Activity : No studies on cytotoxicity or enzymatic interactions were identified.

Comparison with Similar Compounds

Key Insights :

- The cyano group in this compound enhances polarity and reactivity, enabling nucleophilic additions or hydrolysis to carboxylic acids.

- 9-Oxononanoic acid’s ketone group allows for keto-enol tautomerism, useful in biochemical pathways .

- Isononanoic acid’s branched structure lowers melting points and improves solubility in nonpolar solvents, making it industrially valuable .

Physicochemical Properties

| Property | This compound | 9-Oxononanoic Acid | 9-Chlorononanoic Acid | Isononanoic Acid |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 169.23 (calculated) | 172.22 | 192.68 | 158.24 |

| Functional Group | -CN | -CO | -Cl | -COOH (branched) |

| Boiling/Melting Point | Not reported | Not reported | Not reported | ~155°C (mp) |

| Solubility | Likely polar solvents | Water-miscible | Organic solvents | Nonpolar solvents |

Notes:

- Data gaps exist for this compound, but its properties can be inferred from analogous cyano-carboxylic acids (e.g., cyanoacetic acid: MW 85.06, soluble in polar solvents) .

- 9-Oxononanoic acid’s higher oxygen content (C₉H₁₆O₃) suggests greater hydrophilicity .

Reactivity Profiles

- This compound: The -CN group undergoes hydrolysis to form carboxylic acids or reacts with amines to yield amides. Its toxicity parallels other cyanides, requiring caution in handling .

- 9-Oxononanoic Acid: The ketone participates in condensation reactions (e.g., with hydrazines to form hydrazones) and serves as a lipid peroxidation biomarker in research .

- 9-Chlorononanoic Acid: The -Cl substituent facilitates nucleophilic substitution, useful in synthesizing esters or amides .

- Isononanoic Acid: Used in coatings, lubricants, and plasticizers due to its thermal stability and low viscosity .

Critical Observations :

- This compound’s hazards align with cyanide toxicity, requiring specialized training for handling .

- 9-Oxononanoic acid poses minimal carcinogenic risk, per OSHA evaluations .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.